molecular formula C11H7ClN2O B15365796 4-Chloro-7-hydroxy-6-methyl-3-quinolinecarbonitrile

4-Chloro-7-hydroxy-6-methyl-3-quinolinecarbonitrile

Cat. No.: B15365796
M. Wt: 218.64 g/mol
InChI Key: NWMSCZXQSZNRDT-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 4-chloro-7-hydroxy-6-methyl- is a quinoline derivative with a chloro group at the 4th position, a hydroxy group at the 7th position, and a methyl group at the 6th position. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with quinoline or its derivatives as starting materials.

  • Halogenation: Chlorination at the 4th position can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

  • Methylation: The addition of the methyl group at the 6th position can be performed using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4).

Industrial Production Methods: Industrial production involves optimizing these reactions to achieve high yields and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the hydroxy group.

  • Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

  • Substitution: Substitution reactions can occur at the chloro and hydroxy positions, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, and other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

  • Reduction: Amines derived from the nitrile group.

  • Substitution: Diverse derivatives with different substituents at the chloro and hydroxy positions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Quinoline derivatives are studied for their antimicrobial, antifungal, and anticancer properties. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as antimalarial and anti-inflammatory agents. Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Quinolinecarbonitrile, 4-chloro-7-hydroxy-6-methyl- exerts its effects involves interactions with biological targets such as enzymes and receptors. The specific molecular pathways depend on the biological context and the derivatives formed.

Comparison with Similar Compounds

  • Quinoline: The parent compound without substitutions.

  • 4-Chloroquinoline: Similar structure but without the hydroxy and methyl groups.

  • 7-Hydroxyquinoline: Similar structure but without the chloro and methyl groups.

Uniqueness: The presence of both chloro and hydroxy groups in the same molecule provides unique chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

4-chloro-7-hydroxy-6-methylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c1-6-2-8-9(3-10(6)15)14-5-7(4-13)11(8)12/h2-3,5,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMSCZXQSZNRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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